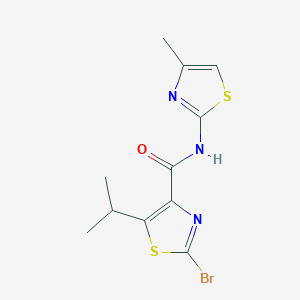
C11H12BrN3OS2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound with the molecular formula C11H12BrN3OS2 is a brominated organic molecule that contains nitrogen, sulfur, and oxygen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis of typically begins with the selection of appropriate starting materials, such as brominated aromatic compounds and thiourea derivatives.
Reaction Conditions: The synthesis often involves nucleophilic substitution reactions where the bromine atom is replaced by a nucleophile. Common conditions include
Industrial Production Methods
In an industrial setting, the production of C11H12BrN3OS2 may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, leading to efficient large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions are common, where the bromine atom is replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like H2O2 in acidic or basic conditions.
Reduction: Reagents like NaBH4 in methanol or ethanol.
Substitution: Reagents like primary or secondary amines in polar solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
Chemistry
In chemistry, C11H12BrN3OS2 is used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound may be investigated for its potential as a bioactive molecule. Studies may focus on its interactions with biological macromolecules and its effects on cellular processes.
Medicine
In medicinal chemistry, This compound could be explored for its potential therapeutic properties. Researchers may study its activity against various biological targets, such as enzymes or receptors, to develop new drugs.
Industry
In the industrial sector, this compound might be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism by which C11H12BrN3OS2 exerts its effects depends on its specific interactions with molecular targets. For example, if it acts as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The pathways involved could include signal transduction pathways or metabolic pathways, depending on the biological context.
Comparison with Similar Compounds
Similar Compounds
C11H12BrN3OS: A similar compound with one less sulfur atom.
C11H12BrN3O2S: A compound with an additional oxygen atom.
Uniqueness
C11H12BrN3OS2: is unique due to its specific combination of bromine, nitrogen, sulfur, and oxygen atoms, which confer distinct chemical and physical properties. This uniqueness can be leveraged in various applications, making it a compound of significant interest in research and industry.
By comparing This compound
Properties
Molecular Formula |
C11H12BrN3OS2 |
|---|---|
Molecular Weight |
346.3 g/mol |
IUPAC Name |
2-bromo-N-(4-methyl-1,3-thiazol-2-yl)-5-propan-2-yl-1,3-thiazole-4-carboxamide |
InChI |
InChI=1S/C11H12BrN3OS2/c1-5(2)8-7(14-10(12)18-8)9(16)15-11-13-6(3)4-17-11/h4-5H,1-3H3,(H,13,15,16) |
InChI Key |
AVRCEHUZUNWANZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CSC(=N1)NC(=O)C2=C(SC(=N2)Br)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















